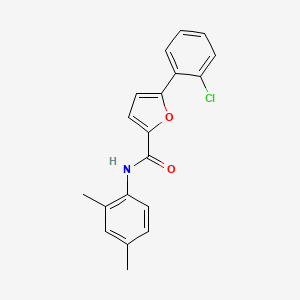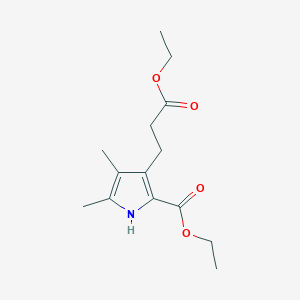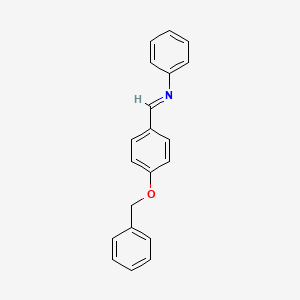
N-(4-Benzyloxybenzylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Benzyloxybenzylidene)aniline is an organic compound with the molecular formula C20H17NO. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. This compound is known for its unique structural properties, which include a benzyloxy group attached to a benzylidene aniline framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Benzyloxybenzylidene)aniline can be synthesized through a condensation reaction between 4-benzyloxybenzaldehyde and aniline. The reaction typically involves mixing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction is often catalyzed by an acid, such as hydrochloric acid or acetic acid, to facilitate the formation of the Schiff base .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-Benzyloxybenzylidene)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the Schiff base can lead to the formation of the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Oxidation can lead to the formation of benzyloxybenzaldehyde or other oxidized derivatives.
Reduction: Reduction typically yields N-(4-benzyloxyphenyl)methanamine.
Substitution: Substitution reactions produce various substituted derivatives, depending on the specific electrophile used.
Scientific Research Applications
N-(4-Benzyloxybenzylidene)aniline has been explored for its applications in several scientific fields:
Mechanism of Action
The mechanism by which N-(4-Benzyloxybenzylidene)aniline exerts its effects is primarily through its interaction with specific molecular targets. The Schiff base structure allows it to form stable complexes with metal ions, which can then participate in various catalytic and biological processes. The benzyloxy group enhances the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Benzyloxybenzylidene)-4-ethoxyaniline
- N-(4-Benzyloxybenzylidene)-4-hydroxyaniline
- N-(4-Benzyloxybenzylidene)-2,4-dichloroaniline
- N-(4-Benzyloxybenzylidene)-4-iodoaniline
Uniqueness
N-(4-Benzyloxybenzylidene)aniline is unique due to its specific structural features, such as the benzyloxy group and the Schiff base linkage. These features confer distinct chemical reactivity and physical properties, making it a valuable compound for various applications in materials science and organic synthesis .
Properties
CAS No. |
70627-59-7 |
|---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-phenyl-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H17NO/c1-3-7-18(8-4-1)16-22-20-13-11-17(12-14-20)15-21-19-9-5-2-6-10-19/h1-15H,16H2 |
InChI Key |
SEBOLILBXQQZKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


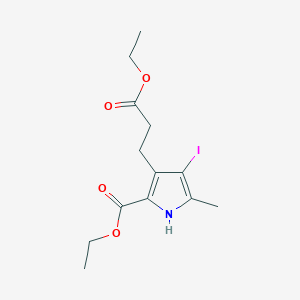

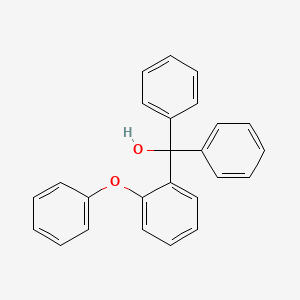
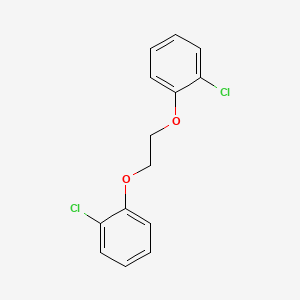
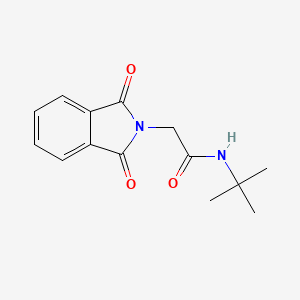

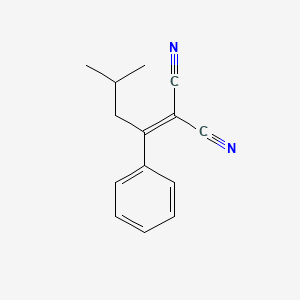
![Methyl (2E)-2-(4-isopropylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960115.png)
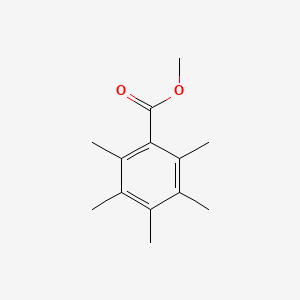
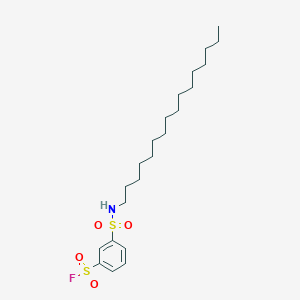
![2-Methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B11960166.png)
![6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11960168.png)
